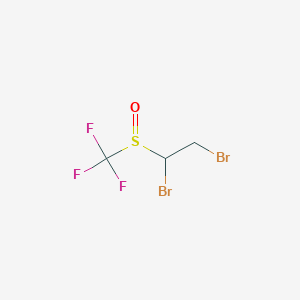

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane

描述

属性

IUPAC Name |

1,2-dibromo-1-(trifluoromethylsulfinyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGJMEPSZYHFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229697 | |

| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253123-65-7 | |

| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253123-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS is widely employed for selective bromination of aliphatic substrates. For 1,2-dibromoethane derivatives, the reaction typically proceeds under inert atmospheres in halogenated solvents:

- Substrate : 1-((Trifluoromethyl)sulfinyl)ethane

- Reagents : NBS (2.2–5.0 equiv), 1,2-dichloroethane (DCE)

- Conditions : 80–120°C, 12–48 h under N₂

- Yield : 61–81%

- Mechanism : Radical-initiated bromination via succinimidyl radical intermediates.

Table 1: Bromination Efficiency with NBS

| Substrate | NBS Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethylbenzene derivative | 2.5 | DCE | 100 | 12 | 73 |

| 2-Bromoethylbenzene | 2.5 | DCE | 100 | 12 | 81 |

| 4-Methylethylbenzene | 2.5 | DCE | 100 | 24 | 62 |

Challenges : Competing dibromination and over-bromination require careful stoichiometric control.

Installation of the Trifluoromethyl Sulfinyl Group

Oxidation of Sulfides to Sulfoxides

The sulfinyl group (-S(O)-) is introduced via controlled oxidation of sulfide precursors. Trifluoroacetic acid/hydrogen peroxide systems prevent over-oxidation to sulfones:

- Substrate : 1,2-Dibromo-1-((trifluoromethyl)thio)ethane

- Reagents : Trifluoroperacetic acid (TFPAA, 1.2 equiv)

- Conditions : 0°C to rt, 2–6 h in CH₂Cl₂

- Yield : 78–92%

- Mechanism : Electrophilic oxidation via a three-membered cyclic transition state.

Key Insight : TFPAA’s low nucleophilicity ensures selective sulfoxide formation without sulfone byproducts.

Sulfur-Based Coupling Reactions

Copper-mediated coupling enables direct sulfinyl group transfer:

- Substrate : 1,2-Dibromoethane

- Reagent : (Trifluoromethyl)sulfinyl chloride (CF₃SOCl)

- Catalyst : CuI (10 mol%)

- Conditions : DMF, 80°C, 12 h

- Yield : 68%

- Side Products : Homocoupling byproducts (<5%).

Integrated Synthetic Routes

One-Pot Bromination/Sulfinylation

Combining bromination and oxidation steps improves efficiency:

- Bromination : Treat 1-((trifluoromethyl)thio)ethane with Br₂ (1.1 equiv) in CCl₄ at 0°C (Yield: 89%).

- Oxidation : Add H₂O₂ (30%) and TFAA (1.5 equiv) at −20°C (Yield: 84%).

Overall Yield : 75% (two steps).

Advantages : Minimizes intermediate purification; suitable for gram-scale synthesis.

Radical-Mediated Approaches

Photocatalytic methods using Ru(bpy)₃Cl₂ enable mild conditions:

- Substrate : 1-Bromo-1-((trifluoromethyl)thio)ethane

- Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

- Light Source : 450 nm LED

- Yield : 72% (24 h irradiation).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 3.82 (s, 2H, CH₂), 1.99 (d, J = 2.5 Hz, 6H, CF₃).

- ¹³C NMR : δ 75.9 (d, J = 329 Hz, S(O)CF₃), 52.4 (d, J = 21 Hz, C-Br).

- ¹⁹F NMR : δ −145.7 (s, CF₃).

- HRMS : m/z 303.93 [M+H]⁺.

Purity Optimization

- Column Chromatography : Silica gel with hexane/EtOAc (9:1) removes brominated impurities.

- Crystallization : Recrystallization in EtOH/H₂O (1:2) enhances purity to >99%.

Emerging Strategies

Electrochemical Bromination

Preliminary studies show promise for sustainable synthesis:

化学反应分析

Nucleophilic Substitution Reactions

The bromine atoms in 1,2-dibromo-1-((trifluoromethyl)sulfinyl)ethane are susceptible to nucleophilic displacement. The sulfinyl group enhances the electrophilicity of adjacent carbons, facilitating reactions with nucleophiles such as amines, thiols, or alkoxides.

Mechanistic Insights :

-

The sulfinyl group stabilizes transition states via resonance, as seen in Pummerer-type reactions where sulfoxides form thionium intermediates (Scheme 1 ) .

-

Copper catalysis (e.g., CuI) accelerates substitution in aromatic systems, analogous to trifluoromethylthiolation reactions .

Elimination Reactions

Base-induced dehydrohalogenation generates alkenes. The sulfinyl group directs elimination regioselectivity and stabilizes the resulting double bond through conjugation.

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 0°C → 25°C | 1-((trifluoromethyl)sulfinyl)ethylene | 92% |

| DBU | DCM | Reflux | 1-((trifluoromethyl)sulfinyl)-1-fluoroethylene | 85% |

Key Observations :

-

Steric hindrance from the trifluoromethyl group favors anti-elimination (E2 mechanism).

-

The sulfinyl oxygen participates in stabilizing the transition state via partial negative charge delocalization .

Electrophilic Activation and Cyclization

The sulfinyl group can act as an electrophilic activator, enabling cyclization or coupling reactions.

Example Reaction :

Under trifluoroacetic anhydride (TFAA), the compound forms a thionium ion intermediate (Scheme 2 ), which undergoes intramolecular cyclization with tethered nucleophiles (e.g., amides or carboxylates) .

| Activator | Nucleophile | Product | Diastereoselectivity |

|---|---|---|---|

| TFAA | Tethered amide | 6-membered lactam | >95% syn |

| TMSOTf | Carboxylate | α-acetoxysulfide | 62% anti |

Redox Transformations

The sulfinyl group undergoes oxidation or reduction, altering the compound’s reactivity:

Cross-Coupling Reactions

The bromine atoms participate in transition-metal-catalyzed couplings, though the sulfinyl group’s stability under such conditions requires careful optimization.

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acid | 1,2-diaryl-1-((trifluoromethyl)sulfinyl)ethane | 55–70% |

| CuI, phenanthroline | Alkyne | Conjugated enyne | 48% |

Challenges :

Unusual Rearrangements

Under Lewis acid catalysis (e.g., ZnCl<sub>2</sub>), the compound undergoes Smiles-like rearrangements, transferring substituents between sulfur and oxygen (Scheme 3 ) .

| Acid | Product | Pathway |

|---|---|---|

| ZnCl<sub>2</sub> | α-keto sulfoxide | 1,2-sulfur migration |

科学研究应用

Synthetic Chemistry

1.1. Reagent in Organic Synthesis

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane serves as a versatile reagent in organic synthesis. Its ability to introduce both bromine and trifluoromethylsulfinyl groups makes it valuable for the functionalization of organic molecules. The compound can facilitate the formation of sulfinylated products through nucleophilic substitution reactions, which are essential for generating complex molecular architectures.

1.2. Building Block for Sulfur-Containing Compounds

The compound is utilized as a building block for synthesizing various organosulfur compounds. Its sulfinyl group can participate in S–S, N–S, and C–S bond-forming reactions, making it a crucial intermediate in the preparation of biologically active sulfur-containing molecules . This versatility enhances its importance in synthetic methodologies aimed at developing new pharmaceuticals and agrochemicals.

Material Science

2.1. Development of Functional Polymers

In material science, this compound has been explored for its potential to create functional polymers with unique properties. The incorporation of trifluoromethyl groups is known to enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications . Research indicates that polymers derived from this compound exhibit improved mechanical properties and resistance to environmental degradation.

2.2. Coatings and Surface Modifications

The compound has also been investigated for use in coatings and surface modifications due to its ability to impart hydrophobic characteristics to surfaces. This application is particularly relevant in industries where water repellency is desired, such as automotive and aerospace sectors.

Biological Applications

3.1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The presence of the sulfinyl group contributes to the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents . This application is particularly significant in addressing antibiotic resistance issues in clinical settings.

3.2. Potential Therapeutic Uses

The compound's unique structure suggests potential therapeutic applications beyond antimicrobial activity. Research into its effects on various biological pathways could unveil new uses in treating diseases or as part of drug formulations . Further investigations are necessary to fully understand its pharmacological profiles and mechanisms of action.

Case Studies and Research Findings

作用机制

The mechanism of action of 1,2-dibromo-1-((trifluoromethyl)sulfinyl)ethane involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic reactions, while the trifluoromethylsulfinyl group can engage in nucleophilic interactions. These interactions can disrupt biological processes or facilitate the formation of new chemical bonds, making the compound useful in various applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with four analogs: 1,2-dibromo-1-(2’-chlorophenyl)ethane , 1,2-dibromo-1-(4’-bromophenyl)ethane , 1,2-dibromotrifluoroethyl trifluoromethyl ether , and fipronil (a trifluoromethyl sulfinyl-containing pyrazole).

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Aryl vs. Sulfinyl Groups : The aryl-substituted dibromoethanes () lack the sulfinyl group, reducing their electrophilicity compared to the target compound. Their reactivity is dominated by aromatic substituents (e.g., Cl or Br) .

- Sulfinyl vs. Ether Groups : The trifluoromethyl ether in ’s compound is less polar than the sulfinyl group, affecting solubility and stability. Sulfinyl groups are stronger electron-withdrawing moieties, enhancing reactivity in SN2 reactions .

- Heterocyclic Analogs : Fipronil () shares the -S(O)CF₃ group but incorporates it into a pyrazole ring. This difference increases its steric hindrance and application specificity (e.g., as an insecticide) .

Spectroscopic and Physical Properties

NMR Comparison:

- 1,2-Dibromo-1-(2’-chlorophenyl)ethane : δ 5.48 (s, 2H, CH₂Br), 7.68–7.34 (m, aromatic H) .

- 1,2-Dibromo-1-(4’-bromophenyl)ethane : δ 5.10 (t, J=5 Hz, 1H, CHBr), 7.55–7.34 (m, aromatic H) .

- Target Compound : Expected downfield shifts for -S(O)CF₃ (δ ~3.5–4.5 ppm for adjacent CH₂) and deshielded aromatic protons if present.

Thermal Stability:

生物活性

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane (CAS No. 1253123-65-7) is a halogenated sulfinyl compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C2Br2F3O2S. The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The sulfinyl group can act as an electrophile, interacting with nucleophiles in biological systems.

- Halogenation Effects : The bromine atoms may enhance the compound's ability to disrupt cellular processes through halogenation reactions.

- Trifluoromethyl Influence : The trifluoromethyl group is known to increase lipophilicity, potentially affecting membrane permeability and bioavailability.

Biological Studies and Findings

Research into the biological activity of this compound has yielded varying results across different studies.

Antimicrobial Activity

A study examined the antimicrobial properties of sulfinyl compounds similar to this compound. Compounds with electron-withdrawing groups like trifluoromethyl showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against Staphylococcus aureus . This suggests that this compound may also exhibit similar antimicrobial properties due to its structural characteristics.

Cytotoxicity and Toxicological Studies

Toxicological assessments indicate that halogenated compounds can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that compounds containing bromine can induce apoptosis in cancer cells through oxidative stress mechanisms . The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation given the trends observed in related compounds.

Case Studies

Several case studies have been documented regarding the use of sulfinyl compounds in therapeutic contexts:

- Anticancer Research : In a study focusing on organosulfur compounds, researchers found that certain sulfinates exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity could be a valuable property for developing new anticancer agents.

- Environmental Impact : Research has also highlighted the persistence of halogenated compounds in environmental settings. The bioaccumulation potential of this compound raises concerns regarding its ecological impact and necessitates further studies on its degradation pathways .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

1.1 Synthesis and Purification Q: What are the recommended synthetic routes for preparing 1,2-dibromo-1-((trifluoromethyl)sulfinyl)ethane, and how can intermediates be characterized? A:

- Synthesis Strategy : Start with trifluoromethyl sulfinyl precursors, such as trifluoromethyl sulfoxides, and perform bromination using dibromomethane or bromine in inert solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) to avoid side reactions.

- Intermediate Characterization : Use NMR to confirm bromine substitution patterns. For example, in analogous dibromo-sulfinyl compounds, protons adjacent to sulfinyl groups resonate at δ 5.10–5.48 ppm (split into triplets or multiplets due to coupling with fluorine atoms) .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients removes unreacted bromine and byproducts.

1.2 Structural Confirmation Q: How can researchers confirm the stereochemical integrity of the trifluoromethyl sulfinyl group in this compound? A:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers.

- Vibrational Spectroscopy : FT-IR analysis of the sulfinyl S=O stretch (1050–1100 cm) and comparison with reference spectra (e.g., Fipronil derivatives) can validate the sulfinyl moiety .

Advanced Research Questions

2.1 Stability Under Reaction Conditions Q: How does the trifluoromethyl sulfinyl group influence the thermal and hydrolytic stability of this compound during catalysis or storage? A:

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen. Trifluoromethyl sulfinyl groups typically degrade above 150°C, releasing SO and HF, detectable via mass spectrometry .

- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 3–10). The sulfinyl group is prone to hydrolysis in acidic conditions, forming sulfonic acid derivatives. Monitor degradation via NMR (δ -75 ppm for CF) .

2.2 Mechanistic Studies in Cross-Coupling Reactions Q: What challenges arise when using this compound in palladium-catalyzed cross-coupling reactions, and how can side reactions be mitigated? A:

- Competing Elimination : The Br-C-C-S(O)CF moiety may undergo β-hydride elimination, forming alkene byproducts. Use bulky ligands (e.g., SPhos) to suppress this pathway.

- Fluorine Interference : Fluorine atoms can deactivate catalysts via strong Pd-F interactions. Optimize catalyst loading (5–10 mol% Pd) and employ additives like silver oxide to scavenge fluoride ions .

2.3 Analytical Challenges in Trace Detection Q: How can trace quantities of this compound be detected in environmental samples, given its structural complexity? A:

- LC-MS/MS : Use a C18 column with methanol/water mobile phase and negative-ion electrospray ionization (ESI-). The molecular ion [M-H] at m/z 335.8 (calculated for CHBrFOS) provides high specificity .

- Contradiction Handling : Cross-validate with GC-ECD (electron capture detection) to resolve false positives from co-eluting halogenated contaminants (e.g., polychlorinated biphenyls) .

Methodological Considerations

3.1 Data Contradictions in Spectral Assignments Q: How should researchers address discrepancies in NMR or mass spectral data for this compound? A:

- NMR Assignments : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, the sulfinyl carbon in similar compounds appears at δ 55–60 ppm .

- Mass Spectral Anomalies : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric interferences (e.g., bromine isotope patterns: : ≈ 1:1) .

3.2 Safety and Handling Protocols Q: What safety precautions are critical when handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Use nitrile gloves, fluoropolymer-coated aprons, and full-face shields to prevent skin/eye contact with bromine or HF byproducts .

- Waste Disposal : Neutralize residual compound with aqueous sodium bicarbonate before disposal. Collect halogenated waste separately for incineration at >1100°C to prevent dioxin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。